Product packaging for Isoprenaline sulfate hydrate(Cat. No.:)

Isoprenaline sulfate hydrate

Cat. No.: B12058806
M. Wt: 538.6 g/mol
InChI Key: MRMQWQCNKBQAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoprenaline sulfate hydrate, also known as Isoproterenol sulfate, is a synthetic catecholamine and a potent, non-selective full agonist of beta-1 (β1) and beta-2 (β2) adrenergic receptors . As a core research tool in cardiovascular pharmacology, its mechanism of action involves the activation of G-protein coupled receptors, leading to increased intracellular cAMP levels via adenylate cyclase activation . In cardiac research, this results in well-characterized positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects, making it invaluable for studying heart function, arrhythmias, and bradycardia models . Concurrently, its potent β2-agonist activity causes the relaxation of bronchial, gastrointestinal, and uterine smooth muscle, establishing its utility in pulmonary research for investigating bronchospasm and airway dynamics . Researchers also employ Isoprenaline in models of cardiac hypertrophy and heart failure, as well as in electrophysiological studies to provoke arrhythmias or syncope during tilt-table testing . The sulfate salt hydrate form is typically administered via intravenous infusion in experimental settings . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38N2O11S B12058806 Isoprenaline sulfate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H38N2O11S

Molecular Weight

538.6 g/mol

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;hydrate

InChI

InChI=1S/2C11H17NO3.H2O4S.H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);1H2

InChI Key

MRMQWQCNKBQAJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.OS(=O)(=O)O

Origin of Product

United States

Ii. Synthetic Pathways and Chemical Modification Studies of Isoprenaline Sulfate Hydrate

Advanced Synthetic Methodologies for Isoprenaline Sulfate (B86663) Hydrate (B1144303)

The synthesis of Isoprenaline, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylaminoethanol, involves several established routes, with modern methodologies focusing on improving yield, purity, and stereoselectivity google.comdrugbank.com.

Isoprenaline is a chiral molecule, and its biological activity resides primarily in the (R)-enantiomer. Consequently, stereoselective synthesis or resolution of enantiomers is critical.

Resolution of Racemic Mixtures : A classical approach involves the resolution of a racemic mixture of Isoprenaline. This can be achieved by treating the racemic base with a chiral resolving agent, such as d-tartaric acid. The process involves dissolving Isoprenaline sulfate and D-tartaric acid in water, followed by treatment with barium hydroxide. After filtering the barium sulfate precipitate, the resulting diastereomeric salts are separated by fractional crystallization using solvents like methanol and acetone to yield the optically active enantiomer google.com.

Asymmetric Synthesis : More advanced methods focus on the direct synthesis of the desired enantiomer.

One approach utilizes a borane reducing agent in the presence of a chiral 1,3,2-oxazaborole derivative catalyst for the asymmetric reduction of a ketone precursor, yielding enantiopure Isoprenaline google.com.

Another strategy involves an enantioselective Henry reaction, which is the key step in a unified approach to synthesize (R)-(−)-isoproterenol with high enantiomeric excess researchgate.net. This reaction involves the addition of nitromethane to an appropriate aldehyde in the presence of a chiral catalyst.

Enantioselective Determination : To analyze the enantiomeric purity, methods have been developed that involve converting the enantiomers into diastereomeric derivatives using chiral derivatizing reagents, such as s-triazine-based compounds with an L-amino acid auxiliary. These derivatives can then be separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) nih.gov.

Method Description Key Reagents/Catalysts
Racemic ResolutionSeparation of enantiomers from a racemic mixture via diastereomeric salt formation.D-tartaric acid, Barium hydroxide
Asymmetric ReductionStereoselective reduction of a ketone precursor to the desired chiral alcohol.Borane reducing agent, Chiral 1,3,2-oxazaborole catalyst
Enantioselective Henry ReactionAsymmetric carbon-carbon bond formation to establish the chiral center.Camphor-derived amino pyridine–Cu(II) complex

The synthesis of racemic Isoprenaline typically starts from catechol (1,2-dihydroxybenzene) and proceeds through several key steps.

Friedel-Crafts Acylation : The initial step often involves the acylation of catechol. One common method is the reaction of catechol with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction yields 2-chloro-3',4'-dihydroxy acetophenone google.com.

Amination : The resulting chloroacetophenone intermediate is then reacted with isopropylamine. This nucleophilic substitution reaction replaces the chlorine atom with the isopropylamino group, forming 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride (an isoprel ketobody) google.comgoogle.com.

Reduction : The final step is the reduction of the ketone group to a secondary alcohol. This is typically achieved through catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst and hydrogen gas google.com. This reduction converts the acetophenone derivative into the final Isoprenaline molecule google.comgoogle.com. An alternative pathway involves a Friedel-Crafts reaction between catechol and glycine, followed by reaction with isopropyl chloride and catalytic hydrogenation google.comgoogle.com.

Step Reaction Type Precursors Key Reagents Intermediate Product
1Friedel-Crafts AcylationCatecholChloroacetyl chloride, Aluminium chloride2-chloro-3',4'-dihydroxy acetophenone
2Nucleophilic Substitution2-chloro-3',4'-dihydroxy acetophenoneIsopropylamine3',4'-dihydroxy-2-(isopropylamino)-acetophenone
3Catalytic Hydrogenation3',4'-dihydroxy-2-(isopropylamino)-acetophenoneHydrogen gas, Palladium on charcoal (Pd/C)Isoprenaline

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

The systematic modification of the Isoprenaline structure has been crucial for elucidating the structure-activity relationships (SAR) at adrenergic receptors. These studies involve altering specific parts of the molecule and assessing the impact on receptor binding and activation nih.gov.

The catechol group, with its two adjacent hydroxyl groups on the benzene (B151609) ring, is a critical pharmacophore for interaction with β-adrenergic receptors taylorandfrancis.comresearchgate.net.

Importance of Hydroxyl Groups : The 3-OH and 4-OH groups form essential hydrogen bonds with serine residues in the binding pocket of the β-receptor. The removal or relocation of these hydroxyls, as seen in the analog orciprenaline (which has hydroxyls at the 3 and 5 positions), can significantly alter receptor affinity and selectivity.

Prodrug Strategies : The catechol hydroxyl groups are susceptible to metabolism by enzymes like catechol-O-methyltransferase (COMT) wikipedia.org. To improve bioavailability, the hydroxyl groups can be esterified to create more lipophilic prodrugs. These esters can be metabolically cleaved by esterases in target tissues, such as the lungs, to release the active Isoprenaline taylorandfrancis.com.

The ethanolamine (B43304) side chain, particularly the N-substituent, plays a pivotal role in determining the selectivity of the compound for different types of adrenergic receptors.

Role of the N-Isopropyl Group : The bulky N-isopropyl group is the primary reason for Isoprenaline's high affinity for β-adrenergic receptors and very low affinity for α-adrenergic receptors wikipedia.org. This contrasts with norepinephrine (B1679862), which has a primary amine and is a potent α-agonist, and epinephrine (B1671497), with an N-methyl group, which has affinity for both α and β receptors. Increasing the size of the N-alkyl substituent generally enhances β-receptor activity.

Hydroxyl Group on the β-Carbon : The hydroxyl group on the β-carbon of the side chain is also essential for activity. Its stereochemistry is crucial, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

A wide range of Isoprenaline analogs have been synthesized to probe the molecular interactions governing ligand binding and G-protein activation. These studies help map the receptor's binding site and understand the structural basis for agonist versus antagonist activity researchgate.net.

Systematic Structural Modifications : By systematically altering different parts of the Isoprenaline molecule—the catechol ring, the β-hydroxyl group, and the N-isopropyl group—researchers can assess the contribution of each component to receptor interaction and activation researchgate.net.

Examples of Analogs : Analogs like Colterol (N-tert-butyl analog) and Orciprenaline (resorcinol analog) have been instrumental in these studies. For instance, comparing the effects of Isoprenaline and its derivatives on receptor thermostability and complex formation with G-proteins provides insights into the structural requirements for full agonism researchgate.net.

Analog Structural Modification from Isoprenaline Significance in SAR Studies
NorepinephrineN-H instead of N-isopropylDemonstrates the importance of the N-alkyl group for β-selectivity; potent α-agonist.
EpinephrineN-methyl instead of N-isopropylShows mixed α- and β-agonist activity, highlighting the effect of N-substituent size.
ColterolN-tert-butyl instead of N-isopropylInvestigates the effect of increasing the bulk of the N-alkyl group on β2-selectivity.
OrciprenalineHydroxyl groups at positions 3 and 5 of the phenyl ring (resorcinol)Shows reduced potency but resistance to COMT metabolism, highlighting the role of the catechol moiety.
IsopropyldopamineLacks the β-hydroxyl group on the side chainUsed to study the importance of the β-hydroxyl group for receptor activation. researchgate.net

Impurity Profiling and Advanced Characterization Techniques in Synthetic Batches (Excluding Basic Identification)

The control and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the quality and safety of drug products. In the synthesis of isoprenaline, formerly known as isoproterenol (B85558), several process-related impurities can arise. Advanced analytical techniques are essential for the detection, isolation, and structural elucidation of these minor components, particularly those that are not well-documented or are challenging to remove through standard purification methods. xjtu.edu.cnnih.gov

During the laboratory synthesis of isoproterenol hydrochloride, a salt of isoprenaline, an unknown impurity was consistently detected at levels ranging from 0.04% to 0.12% in different batches. xjtu.edu.cnnih.gov This impurity, designated Imp-II, proved difficult to remove during the purification process, necessitating a thorough investigation. xjtu.edu.cn

The structural elucidation of this impurity required a combination of sophisticated analytical methods. Initially, High-Performance Liquid Chromatography (HPLC) with UV detection was used to identify and quantify the presence of Imp-II alongside another known impurity, isoproterenone (Imp-I). nih.gov To determine the structure of the unknown Imp-II, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) was employed. This technique suggested the molecular structure of the impurity to be 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol. xjtu.edu.cnnih.gov

For definitive structural confirmation, the impurity was isolated from an impurity-enriched crude sample using semi-preparative HPLC. xjtu.edu.cnnih.gov The isolated compound was then subjected to a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR (HSQC), along with Infrared (IR) spectroscopy, were used to confirm the proposed structure. xjtu.edu.cn The identity was further verified by synthesizing the impurity and comparing its retention time and purity with the isolated sample via HPLC. xjtu.edu.cn The probable mechanism for the formation of this specific impurity was also investigated, leading to optimization of the synthetic process to control its formation to below 0.12%. xjtu.edu.cn

Impurity DesignationChemical NameDetection Level (%)Advanced Characterization Techniques Used
Imp-IIsoproterenoneNot specifiedHPLC, LC-MS
Imp-II4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol0.04 - 0.12HPLC, LC/ESI-MS, Semi-preparative HPLC, 1H NMR, 13C NMR, 2D NMR (HSQC), IR Spectroscopy

Isotopic Labeling for Mechanistic Research (e.g., [3H]-Isoprenaline)

Isotopic labeling is a powerful technique used in pharmaceutical research to trace the metabolic pathways of drugs and to study their interactions with biological targets at a molecular level. musechem.comwikipedia.org This method involves replacing one or more atoms in a molecule with their isotope, which can be either stable (e.g., ²H, ¹³C) or radioactive (e.g., ³H, ¹⁴C). musechem.com Radiolabeled compounds, such as tritium-labeled ([3H]) isoprenaline, are fundamental tools for investigating drug-receptor interactions and elucidating the mechanisms of action. moravek.com

[3H]-Isoprenaline (also referred to as (3H) isoproterenol) has been instrumental in the characterization of β-adrenergic receptors. By using this radiolabeled version of the agonist, researchers can perform receptor binding assays to quantify the interaction between the drug and its target sites. nih.gov For instance, studies using [3H]-isoproterenol on isolated human and rat fat cells (adipocytes) have allowed for the detailed characterization of β-adrenergic receptor binding sites. nih.gov

In these studies, the specific binding of [3H]-isoproterenol was found to be saturable. Kinetic analysis provided values for the forward bimolecular rate constant (k1) and the first-order dissociation rate constant (k2). The ratio of these constants (k2/k1) provides an independent measurement of the equilibrium dissociation constant (KD), a key parameter that indicates the affinity of a ligand for its receptor. nih.gov A lower KD value signifies a higher binding affinity. Through such experiments, the KD for the interaction of [3H]-isoproterenol with its receptors in human fat cells was determined to be approximately 0.9 to 1.0 μM. nih.gov

These isotopic labeling studies also enable competitive binding experiments, where the ability of other non-labeled compounds to displace the radioligand from the receptor is measured. This helps to establish the order of potency for different agonists and the specificity of the receptor binding sites. For β-adrenergic receptors, the order of potency was found to be isoproterenol > epinephrine > norepinephrine, confirming the expected pharmacological profile. nih.gov Conversely, structurally related compounds with little or no affinity for the receptor, such as DOPA and dopamine (B1211576), showed minimal ability to compete for the [3H]-isoproterenol binding sites. nih.gov

ParameterCell TypeValueSignificance
Equilibrium Dissociation Constant (KD) - Steady State AnalysisHuman Adipocytes0.9 - 1.0 µMMeasures binding affinity of [3H]-Isoprenaline to its receptor.
Equilibrium Dissociation Constant (KD) - Steady State AnalysisRat Adipocytes3 - 5 µMMeasures binding affinity of [3H]-Isoprenaline to its receptor.
Forward Bimolecular Rate Constant (k1)Rat Adipocytes2.01 x 10(4) min-1 M-1Rate of association between [3H]-Isoprenaline and its receptor.
Dissociation Rate Constant (k2)Rat Adipocytes0.62 x 10(-1) min-1Rate of dissociation of the [3H]-Isoprenaline-receptor complex.
Equilibrium Dissociation Constant (KD) - Kinetic Analysis (k2/k1)Rat Adipocytes3.07 µMConfirms KD value obtained from steady-state analysis.

Iii. Molecular Pharmacology and Receptor Interaction Dynamics

Isoprenaline Sulfate (B86663) Hydrate's Interaction with Adrenergic Receptors: A Molecular Perspective

Isoprenaline is a non-selective β-adrenergic receptor agonist, meaning it interacts with both β1 and β2 adrenergic receptors. patsnap.comwikipedia.org This interaction is the primary mechanism through which it produces its pharmacological effects. patsnap.com The binding of isoprenaline to these G protein-coupled receptors (GPCRs) triggers a series of conformational changes that lead to the activation of intracellular signaling pathways. umich.eduresearchgate.net

In vitro binding assays have been instrumental in characterizing the selectivity profile of isoprenaline. Studies using stable clonal CHO-K1 cell lines transfected with human β1, β2, or β3-adrenoceptors have shown that isoprenaline has little affinity-selectivity between the β1 and β2 subtypes, binding to both with similar high affinity. patsnap.comnih.gov However, it does not interact significantly with β3-adrenergic receptors. patsnap.com

The affinity of isoprenaline for these receptors has been quantified using radioligand binding assays. For instance, in one study, the pKi values (a measure of binding affinity) for isoprenaline at the β1 and β2-adrenoceptors were found to be comparable, indicating non-selective binding to these two subtypes. biorxiv.org

Table 1: Isoprenaline Binding Affinity at Human β-Adrenergic Receptor Subtypes

Receptor Subtype Ligand pKi Reference
β1-Adrenergic Receptor Isoprenaline 6.4 ± 0.1 biorxiv.org
β2-Adrenergic Receptor Isoprenaline 6.4 ± 0.1 biorxiv.org
β2-Adrenergic Receptor Noradrenaline 4.40 ± 0.09 biorxiv.org
β2-Adrenergic Receptor Adrenaline 5.2 ± 0.3 biorxiv.org
β2-Adrenergic Receptor Formoterol 7.8 ± 0.1 biorxiv.org
β2-Adrenergic Receptor Salbutamol (B1663637) 5.8 ± 0.1 biorxiv.org
β2-Adrenergic Receptor Salmeterol 9.1 ± 0.02 biorxiv.org

This table presents the binding affinities (pKi) of isoprenaline and other adrenergic agonists for human β1 and β2-adrenergic receptors. A higher pKi value indicates a higher binding affinity.

The interaction between an agonist and its receptor is a dynamic process characterized by association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D) and receptor occupancy. bmglabtech.com For isoprenaline, studies have shown that it binds to β-adrenergic receptors with low micromolar affinity. nih.gov

Competition binding assays using (S)-propranolol-red, a β1AR antagonist, have demonstrated that isoprenaline competes for the orthosteric binding site of the β1-adrenergic receptor. nih.gov These studies have yielded K_i values in the low micromolar range, confirming its affinity for the receptor. nih.gov It has been observed that the binding kinetics of agonists can influence their efficacy, although for some β2AR agonists, including isoprenaline, no direct correlation was found between binding kinetics and the ability to activate the heterotrimeric Gs protein. biorxiv.org Instead, differences in the receptor's affinity for the Gs protein, induced by the agonist, appear to be a key determinant of efficacy. biorxiv.org

Kinetic studies of agonist binding can be complex, sometimes revealing multiple phases of binding. For instance, studies on α2-adrenergic agonists have shown both fast and slow binding components, with the slow phase being more sensitive to temperature and potentially reflecting a requirement for protein diffusion or conformational changes within the membrane. umich.edu While specific kinetic data for isoprenaline sulfate hydrate (B1144303) is extensive, the general principles of agonist binding kinetics provide a framework for understanding its interaction with adrenergic receptors. bmglabtech.com

The binding of an agonist like isoprenaline to a GPCR induces significant conformational changes in the receptor, transitioning it from an inactive to an active state. umich.eduresearchgate.net These changes are crucial for the subsequent coupling to and activation of G proteins. umich.edu It is believed that different agonists can stabilize distinct active conformations of the receptor, a concept central to the phenomenon of biased agonism. nih.gov

For the β2-adrenergic receptor (β2AR), the binding of the full agonist isoprenaline is thought to induce a specific set of conformational changes. nih.gov Cryo-electron microscopy studies comparing the structures of the β2AR-Gs complex bound to the full agonist isoprenaline and the partial agonist salbutamol have revealed subtle but important differences. nih.gov The interaction of isoprenaline involves hydrogen bonding and hydrophobic interactions within the orthosteric binding pocket, which are stronger compared to those of partial agonists. nih.gov These interactions lead to conformational changes, including in the "rotamer toggle switch" in transmembrane helix 6 (TM6), which are critical for full receptor activation. nih.gov Molecular dynamics simulations have further elucidated that in both β1AR and β2AR, the binding of isoprenaline leads to similar conformational changes in the binding pocket. researchgate.net

G Protein-Coupled Receptor (GPCR) Signaling Transduction Cascades

The binding of isoprenaline to β1 and β2-adrenergic receptors initiates a well-defined signaling cascade mediated by heterotrimeric G proteins. patsnap.comdrugbank.com These receptors are coupled to the stimulatory G protein, Gs. umich.edu

Upon agonist binding, the GPCR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gs protein. umich.edu This promotes the exchange of GDP for GTP on the α-subunit of Gs (Gαs). drugbank.comnih.gov The now GTP-bound Gαs dissociates from the βγ-subunits and becomes active. drugbank.comnih.gov

The activated Gαs-GTP complex then binds to and activates the enzyme adenylyl cyclase. patsnap.comnih.govnih.gov Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.govnih.gov This leads to a rapid increase in the intracellular concentration of cAMP, which acts as a crucial second messenger. patsnap.comnih.gov Studies have demonstrated that isoprenaline potently stimulates cAMP accumulation in cells expressing β-adrenergic receptors. nih.govarvojournals.org

The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector in this signaling pathway. patsnap.comnih.govnih.gov cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. patsnap.com

Once activated, PKA phosphorylates a variety of intracellular proteins and ion channels, leading to the ultimate physiological responses. patsnap.com For example, in cardiac myocytes, PKA phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced contractility. patsnap.comnih.gov In bronchial smooth muscle cells, PKA activation leads to the phosphorylation and inhibition of myosin light chain kinase, resulting in muscle relaxation and bronchodilation. patsnap.com The activation of PKA by the isoprenaline-induced cAMP surge is a central mechanism underlying its diverse pharmacological effects. patsnap.comnih.govtandfonline.com

Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms (Molecular Level)

The interaction of isoprenaline with β-adrenergic receptors (β-ARs) initiates a cascade of events that not only leads to cellular signaling but also triggers mechanisms to attenuate the signal, a process known as desensitization. A key player in this process is a family of proteins called β-arrestins.

Upon agonist binding, such as with isoprenaline, the β-AR undergoes a conformational change. This change facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestins. promega.com The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's interaction with its cognate G protein (Gs), effectively uncoupling the receptor from the canonical adenylyl cyclase signaling pathway. physiology.org This uncoupling is a primary step in rapid desensitization.

Research has shown that for the β1-adrenergic receptor (β1AR), isoprenaline stimulation leads to a brief engagement with β-arrestins, which then accumulate at the plasma membrane, a process influenced by specific kinases. nih.gov Studies using bioluminescence resonance energy transfer (BRET) have visualized the recruitment of β-arrestin2 to the β2-adrenergic receptor (β2AR) upon stimulation with isoprenaline. promega.com This interaction is transient for class A GPCRs like the β2AR, with β-arrestin rapidly dissociating during receptor trafficking. promega.com

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization into endosomes. ahajournals.org This sequestration physically removes receptors from the cell surface, further contributing to the desensitized state. Once internalized, receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, resulting in a long-term reduction of receptor numbers, known as down-regulation. ahajournals.org Studies in cardiac myocytes have shown that this receptor recycling is an energy-dependent process involving lysosomes and microtubules. ahajournals.org Prolonged exposure to isoprenaline can lead to significant receptor down-regulation; for instance, a 16-hour exposure of S49 murine lymphoma cells to isoprenaline resulted in an 84% decrease in β-adrenergic receptor levels. nih.gov

Interestingly, the kinase dependencies for β-arrestin recruitment after isoprenaline stimulation are distinct from those for endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov For isoprenaline, GRKs significantly influence β-arrestin2 translocation to the plasma membrane, a dependency not observed with the endogenous agonists. nih.gov

Table 1: Key Molecular Events in Isoprenaline-Induced Receptor Desensitization

StepMolecular EventKey Proteins InvolvedConsequence
1. Agonist Binding Isoprenaline binds to the β-adrenergic receptor.Isoprenaline, β-ARReceptor activation.
2. Phosphorylation The activated receptor is phosphorylated on its C-terminal tail.GRKs, PKAIncreased receptor affinity for β-arrestin. nih.gov
3. β-Arrestin Binding β-arrestin is recruited from the cytosol and binds to the phosphorylated receptor.β-arrestinSteric hindrance of G protein coupling. physiology.org
4. Uncoupling The receptor is uncoupled from the Gs protein.Gs proteinTermination of adenylyl cyclase activation. physiology.org
5. Internalization The receptor-β-arrestin complex is targeted to clathrin-coated pits and internalized into endosomes.Clathrin, DynaminSequestration of receptors from the cell surface. ahajournals.org
6. Fate of Receptor The receptor is either dephosphorylated and recycled back to the membrane or targeted for degradation.Phosphatases, LysosomesResensitization or long-term down-regulation. ahajournals.org

Investigation of Biased Agonism Phenomena

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. mdpi.com Isoprenaline, often considered a non-selective full agonist for β-ARs, has been instrumental in studies investigating this phenomenon. wikipedia.orgoup.com While it potently activates the "canonical" Gs-adenylyl cyclase-cAMP pathway, it is also highly efficacious at inducing β-arrestin-mediated signaling. nih.gov

The concept of biased agonism suggests that different agonists can stabilize distinct conformational states of the receptor, leading to preferential coupling to different downstream transducers (e.g., G proteins vs. β-arrestins). mdpi.com Compared to the partial agonist salbutamol, the full agonist isoprenaline demonstrates a stronger bias toward β-arrestin recruitment. oup.com This difference in signaling profile can lead to distinct physiological outcomes and differing rates of receptor desensitization. oup.com

Furthermore, research has revealed that isoprenaline can act as a biased agonist at receptors outside the β-adrenergic family. Studies on the alpha-1A-adrenoceptor (α1A-AR) have shown that at higher concentrations, isoprenaline can stimulate this receptor. nih.gov However, unlike the canonical α1A-AR agonist norepinephrine, which activates Gαq signaling pathways leading to inositol (B14025) phosphate (B84403) production, isoprenaline selectively activates the MAPK/ERK pathway in a manner likely independent of Gαq. nih.gov This demonstrates that isoprenaline can function as a biased agonist at the α1A-AR, favoring a specific signaling cascade.

Table 2: Biased Signaling Profile of Isoprenaline at Different Adrenoceptors

ReceptorCanonical Pathway (Activated by Endogenous Ligand)Isoprenaline-Biased PathwayReference
β2-Adrenergic Receptor Gs protein → Adenylyl Cyclase → cAMPStrong activation of both Gs and β-arrestin pathways. nih.gov
α1A-Adrenergic Receptor Gq protein → Phospholipase C → IP3/DAG (stimulated by Norepinephrine)MAPK/ERK pathway activation (likely Gαq-independent). nih.gov

This biased signaling is an area of intense research, as it opens the possibility of developing drugs that selectively activate beneficial pathways while avoiding those that cause adverse effects.

Receptor Dimerization and Allosteric Modulation Studies

G protein-coupled receptors, traditionally thought to function as monomers, are now known to form dimers or higher-order oligomers. These interactions can significantly alter receptor pharmacology and function. Isoprenaline has been used as a tool to probe the functional consequences of these interactions.

Studies on β1AR and β2AR, the predominant subtypes in the heart, show that they can form heterodimers. ahajournals.org In cardiac myocytes, this heterodimerization creates a receptor population with unique properties. The dose-response curve for myocyte contraction in response to isoprenaline was shifted leftward by approximately 1.5 orders of magnitude in cells co-expressing both receptors compared to cells expressing only one, indicating a significant sensitization to the agonist. ahajournals.org This suggests that receptor dimerization optimizes the signaling efficiency in response to isoprenaline. ahajournals.org Furthermore, using bioluminescence resonance energy transfer (BRET), studies have demonstrated that β2ARs form constitutive homodimers and that stimulation with isoprenaline increases the energy transfer between receptor molecules, suggesting that the agonist interacts with and influences the conformation of the dimer. pnas.org The formation of these dimers is not always straightforward; for instance, proper N-linked glycosylation of the β1-adrenergic receptor has been shown to be critical for its ability to form dimers. emory.edu

The function of β-ARs can also be influenced by allosteric modulators—molecules that bind to a site on the receptor distinct from the orthosteric site where isoprenaline binds. omicsonline.org These modulators can alter the receptor's affinity for its primary agonist or its signaling efficacy. For example, studies have shown that histamine (B1213489) can act as an allosteric modulator of the β2AR, enhancing the maximal effect of isoprenaline on cAMP accumulation. omicsonline.org Similarly, the membrane lipid cholesterol has been shown to act as a negative allosteric modulator of the β1AR, stabilizing the receptor's inactive state. biorxiv.org These studies highlight that the cellular environment and the presence of other molecules can fine-tune the receptor's response to isoprenaline.

Isoprenaline Sulfate Hydrate as a Pharmacological Tool for Receptor Characterization

Due to its well-defined activity as a potent, non-selective β-AR agonist, isoprenaline is a cornerstone pharmacological tool for receptor research. wikipedia.orgrndsystems.com It serves as a standard reference compound in a multitude of experimental settings.

Key applications include:

Receptor Subtype Characterization: In studies aiming to identify the specific β-AR subtype present in a tissue, isoprenaline is used as a full agonist. Its effects are then challenged with subtype-selective antagonists. For example, in frog ventricular myocytes, the effects of isoprenaline were competitively antagonized by the β2-selective antagonist ICI 118551 and the β1-selective antagonist metoprolol (B1676517) with different potencies, allowing researchers to conclude that the receptors mediating the response were of the β2-subtype. nih.gov

Defining Agonist Activity: When characterizing novel compounds, isoprenaline is often used as the benchmark for full agonism (defined as 100% response). The efficacy of test compounds is then expressed as a percentage of the maximum response achievable with isoprenaline. acs.org This allows for the classification of new molecules as full agonists, partial agonists, or antagonists.

Inducing Pathophysiological States: In experimental models, prolonged administration of isoprenaline is used to induce and study conditions of β-AR overstimulation, such as cardiac hypertrophy and receptor desensitization. oup.comdrugbank.com By pretreating animals or cells with isoprenaline to induce β-AR desensitization, researchers can then investigate the function of other signaling systems, such as the α1-adrenoceptor pathway, under conditions where β-AR function is compromised. oup.com

Table 3: Examples of Isoprenaline as a Pharmacological Tool

Experimental GoalSystem/ModelRole of IsoprenalineParameters MeasuredReference
Receptor Identification Frog Ventricular MyocytesFull agonist to stimulate L-type Ca2+ current.EC50, Emax nih.gov
Characterize New Ligands CHO cells expressing human β-adrenoceptorsReference full agonist (100% maximal response).% Isoprenaline maximal response, EC50 acs.org
Induce Desensitization Isolated Perfused Rat HeartsPretreatment agent to down-regulate β-adrenoceptors.Inotropic and chronotropic responses oup.com
Study Biased Agonism HEK293 cells expressing α1A-ARAgonist to test for non-canonical signaling.ERK phosphorylation nih.gov

The consistent and potent action of isoprenaline across various systems solidifies its status as an indispensable reference agonist in pharmacology.

Iv. Preclinical Pharmacokinetics and Metabolism Research Non Human Models

Absorption, Distribution, and Excretion (ADME) in In Vitro and Animal Models

Preclinical studies on isoprenaline have utilized various models to delineate its ADME profile. These investigations are fundamental to predicting its behavior in humans.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drugs. nih.govjst.go.jpwur.nlnih.gov Studies using this model have shown that drug permeability generally increases with rising drug lipophilicity, which often correlates well with in vivo permeability. nih.gov The simple monolayer structure of the Caco-2 cell system is considered advantageous for predicting in vivo drug absorption. nih.gov While specific data on isoprenaline's permeability in Caco-2 models is not detailed in the provided results, the general principles of this model are well-established for assessing compounds like isoprenaline. nih.govjst.go.jpwur.nlnih.gov

Isolated organ studies, such as those using perfused rat lungs, have also contributed to understanding isoprenaline's transport. nih.gov Interestingly, one study found that while dopamine (B1211576) and adrenaline are taken up and metabolized in isolated perfused rat lungs, isoprenaline is not, suggesting different transport mechanisms for these structurally related catecholamines in this specific tissue. nih.gov

Animal models, particularly rodents, have been instrumental in understanding how isoprenaline distributes throughout the body. nih.govmdpi.comresearchgate.netnih.govnih.govfrontiersin.org Following administration, isoprenaline is rapidly distributed to various tissues. hpra.ie However, it does not readily cross the blood-brain barrier. hpra.iemedicines.org.uk

A study using positron emission tomography (PET) with 11C-labeled isoprenaline in rats found a modest brain uptake of the compound. nih.gov The concentration of isoprenaline in the brain at equilibrium was about two times higher than in the plasma. nih.gov Notably, only unmetabolized isoprenaline was detected in the brain 30 minutes after injection, despite its rapid metabolism in the plasma. nih.gov

In pediatric animal models, the volume of distribution has been determined to be 216 ± 57 mL/kg. drugbank.com Plasma protein binding for isoprenaline is approximately 68.8 ± 1.2%, primarily to albumin. drugbank.comwikipedia.org

Interactive Table: Tissue Distribution of Isoprenaline in Animal Models

Animal Model Tissue/Compartment Finding Citation
RatBrainModest uptake; concentration ~2x higher than plasma at equilibrium. nih.gov
RatBrainOnly unmetabolized form detected 30 mins post-injection. nih.gov
General Animal ModelsBlood-Brain BarrierPoor penetration. hpra.iemedicines.org.uk
Pediatric ModelsGeneralVolume of distribution: 216 ± 57 mL/kg. drugbank.com
General Animal ModelsPlasma~69% protein bound, mainly to albumin. drugbank.comwikipedia.org

The primary route of excretion for isoprenaline and its metabolites is through the urine. hpra.iedrugbank.comwikipedia.orgnih.govnih.gov Studies have shown that between 59.1% and 106.8% of an administered dose is recovered in the urine within 48 hours. drugbank.comwikipedia.org Fecal excretion also occurs, accounting for 12.2% to 27.0% of the dose. drugbank.comwikipedia.org

A significant portion of the drug is excreted as conjugates. drugbank.comwikipedia.org In urine, the majority is conjugated isoprenaline, with a smaller fraction being free isoprenaline (6.5-16.2%) and its metabolite, 3-O-methylisoprenaline, along with its conjugates (2.6-11.4%). drugbank.comwikipedia.org In dogs, after direct intrabronchial administration, isoprenaline is rapidly O-methylated and subsequently conjugated with sulfate (B86663) before excretion. nih.gov

Clearance of isoprenaline is rapid. drugbank.com In pediatric animal models, the clearance has been measured at 42.5 ± 5.0 mL/kg/min. drugbank.com The half-life of intravenous isoprenaline is very short, approximately 2.5 to 5 minutes. drugbank.comnih.govnih.gov

Biotransformation Pathways of Isoprenaline Sulfate Hydrate (B1144303)

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs. For isoprenaline, this primarily involves enzymatic processes that lead to the formation of various metabolites.

The two main enzymes involved in the metabolism of isoprenaline are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). hpra.iewikipedia.orgderangedphysiology.comsci-hub.sediva-portal.org

Catechol-O-methyltransferase (COMT): Isoprenaline is readily and rapidly metabolized by COMT. hpra.iewikipedia.orgderangedphysiology.com This enzyme is found in various tissues, including the liver and lungs, and is responsible for the O-methylation of isoprenaline. hpra.ieresearchgate.net This is a major metabolic pathway for the compound. hpra.ienih.gov

Monoamine Oxidase (MAO): In contrast to other catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), isoprenaline is a poor substrate for MAO and is not significantly metabolized by this enzyme. nih.govwikipedia.orgderangedphysiology.comsci-hub.se The isopropyl group on the nitrogen atom appears to prevent deamination by MAO. sci-hub.se

The primary metabolite of isoprenaline identified in preclinical studies is 3-O-methylisoprenaline. hpra.iedrugbank.comwikipedia.orgnih.govderangedphysiology.comorpharma.com This metabolite is formed through the action of COMT and has been reported to have weak β-adrenergic blocking activity. hpra.iewikipedia.org

In addition to O-methylation, isoprenaline and its metabolites undergo conjugation reactions. drugbank.comwikipedia.orgnih.gov Glucuronide and sulfate conjugates are major forms of the drug found in excretions. drugbank.comwikipedia.orgnih.gov Isoprenaline is predominantly metabolized to glucuronide conjugates. drugbank.com The 3-O-methylisoprenaline metabolite can also be further glucuronidated. drugbank.com After direct administration into the bronchial tree in dogs, isoprenaline is rapidly O-methylated to 3-O-methylisoprenaline, which is then conjugated with sulfate. nih.gov

Interactive Table: Key Metabolites of Isoprenaline in Preclinical Models

Metabolite Enzyme Involved Description Citation
3-O-methylisoprenalineCatechol-O-methyltransferase (COMT)The major metabolite formed by O-methylation; possesses weak β-adrenergic blocking activity. hpra.iedrugbank.comwikipedia.orgnih.govderangedphysiology.comorpharma.com
Glucuronide conjugatesUDP-glucuronosyltransferases (UGTs)Isoprenaline and its metabolites are extensively conjugated with glucuronic acid. drugbank.com
Sulfate conjugatesSulfotransferases (SULTs)Isoprenaline and its O-methylated metabolite are conjugated with sulfate, particularly after direct bronchial administration. wikipedia.orgnih.gov

Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and clearance. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing this stability in preclinical research. srce.hrnuvisan.com Microsomes, which are vesicles of the endoplasmic reticulum, primarily contain Phase I cytochrome P450 (CYP) enzymes and are often used to evaluate CYP-mediated metabolism. srce.hr Hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture, as they contain both Phase I and Phase II enzymes, including sulfo- and glucuronosyltransferases. thermofisher.comnih.gov

Isoprenaline is metabolized predominantly through conjugation by sulfation and O-methylation by catechol-O-methyltransferase (COMT). wikipedia.org It is considered a poor substrate for monoamine oxidase (MAO). wikipedia.orgresearchgate.net Studies using in vitro systems reflect this metabolic profile. While microsomes can be used to assess certain Phase I reactions, their utility for isoprenaline is limited as they lack key cytosolic enzymes like COMT. srce.hr Therefore, hepatocyte systems are generally considered more representative for predicting the metabolic fate of isoprenaline. thermofisher.comnih.gov

In hepatocyte stability assays, the disappearance of the parent compound over time is monitored to determine its metabolic rate. nih.gov From this, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. srce.hrnuvisan.com These parameters are crucial for screening new chemical entities and can be scaled to predict in vivo hepatic clearance. srce.hrthermofisher.com For instance, the intrinsic clearance in vitro can be calculated using the formula: CLint = kV/N, where k is the elimination rate constant (0.693/t½), V is the incubation volume, and N is the number of hepatocytes. thermofisher.com

While specific quantitative data for the metabolic stability of isoprenaline sulfate hydrate in these systems is not extensively detailed in the public literature, the known metabolic pathways allow for a qualitative assessment. The primary metabolic routes for isoprenaline are O-methylation via COMT and sulfation. wikipedia.org The major metabolite identified following administration is 3-O-methylisoprenaline, a product of COMT activity. tga.gov.au Cryopreserved hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans are routinely used in these assays to understand species differences and to improve the prediction of human pharmacokinetics. nuvisan.com

In Vitro SystemPrimary Enzymes PresentRelevance to Isoprenaline MetabolismKey Parameters Determined
Liver MicrosomesPhase I (e.g., Cytochrome P450)Limited; Isoprenaline is not primarily metabolized by CYPs. srce.hrwikipedia.orgApparent Intrinsic Clearance (CLint,app) nih.gov
Hepatocytes (Suspension/Cryopreserved)Phase I (CYPs) and Phase II (e.g., COMT, SULTs, UGTs)High; Represents the main metabolic pathways of O-methylation (COMT) and sulfation. thermofisher.comwikipedia.orgIn Vitro Half-life (t½), Intrinsic Clearance (CLint) nuvisan.comthermofisher.com

Pharmacokinetic Modeling and Simulation in Preclinical Contexts (e.g., PBPK models for animals)

Pharmacokinetic (PK) modeling is a mathematical tool used to describe and predict the concentration-time course of a drug within the body. frontiersin.org In preclinical research, these models are essential for interpreting data from animal studies and for extrapolating findings to predict human pharmacokinetics. nih.gov

For isoprenaline, various PK models have been applied in animal studies. A two-compartment model was successfully used to describe the concentration-time profiles of isoprenaline in rats. nih.gov This model allowed for the accurate prediction of plasma concentrations, which was particularly important because the drug is so potent that maximal effects on heart rate are achieved at concentrations below the limit of quantification. nih.gov By establishing a reliable PK model, researchers could extrapolate the concentrations needed for subsequent pharmacodynamic (PD) studies. nih.gov In another study in rodents, a pharmacokinetic compartment model was used to determine the total distribution volumes of [11C]isoproterenol, finding that brain concentration at equilibrium was approximately twofold higher than in plasma. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling represents a more sophisticated approach. nih.gov PBPK models are multi-compartment models that integrate physiological parameters (e.g., tissue volumes, blood flows) with compound-specific in vitro data (e.g., metabolic clearance, permeability) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov These models are powerful tools in drug development, enabling the prediction of PK profiles across different species, dose schedules, and routes of administration based on preclinical data. nih.gov While specific, detailed PBPK models for this compound are not widely published, the principles of PBPK modeling are applicable. Such a model would incorporate data on its metabolism (primarily by COMT and sulfation) and distribution to predict its disposition in various preclinical species and, ultimately, in humans. wikipedia.orgnih.gov The use of PBPK modeling can help bridge the gap between preclinical data and clinical outcomes, for example by using in vitro to in vivo extrapolation (IVIVE). bvsalud.org

Modeling ApproachPreclinical Species ExampleApplication and FindingsReference
Two-Compartment ModelRatDescribed concentration-time profiles with good precision. Used to extrapolate plasma concentrations for PD studies of isoprenaline-induced tachycardia. nih.gov
Compartment ModelRatDetermined total distribution volumes of [11C]isoproterenol, showing modest brain uptake (brain/plasma concentration ratio of ~2.0 at equilibrium). nih.gov
Volume Kinetic (VK) ModelingSheepDemonstrated that vasoactive agents like isoprenaline can significantly alter the distribution and elimination of crystalloid fluid. frontiersin.org
Physiologically Based Pharmacokinetic (PBPK) ModelingGeneral PreclinicalA "bottom-up" approach using in vitro ADME data to predict in vivo PK profiles and aid in interspecies scaling. Can explore effects of physiological parameters on drug behavior. nih.gov

Influence of Genetic Polymorphisms on Metabolic Enzymes (Preclinical/Theoretical)

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response. frontiersin.orgnih.gov For isoprenaline, the primary metabolic enzymes are Catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs). wikipedia.org Polymorphisms in the genes encoding these enzymes can theoretically alter the metabolic clearance of isoprenaline.

Catechol-O-methyltransferase (COMT): COMT is a crucial enzyme for the inactivation of catecholamines, including isoprenaline. wikipedia.orgnih.gov A well-studied single nucleotide polymorphism (SNP) in the COMT gene is Val158Met (rs4680), which results in a valine to methionine substitution. researchgate.netresearchgate.net This change leads to a thermolabile enzyme with a several-fold decrease in activity. researchgate.net Individuals with the Met/Met genotype have lower COMT activity compared to those with the Val/Val genotype, while heterozygotes (Val/Met) exhibit intermediate activity. mdpi.com

Theoretically, in preclinical models or individuals with low-activity COMT variants, the O-methylation of isoprenaline would be reduced. This could lead to decreased metabolic clearance, a longer half-life, and higher plasma concentrations of the parent drug, potentially enhancing its pharmacological effects. nih.govresearchgate.net While direct preclinical studies linking COMT polymorphisms to isoprenaline pharmacokinetics are limited, the functional consequence of these genetic variants on the metabolism of endogenous and exogenous catechols is well-established. nih.govresearchgate.net

Cytochrome P450 (CYP) Enzymes: While CYPs are major drug-metabolizing enzymes, they are not the primary pathway for isoprenaline. wikipedia.orgnih.gov However, the metabolism of some related beta-blockers, which were developed from isoprenaline's structure, is influenced by CYP polymorphisms, particularly CYP2D6. mdpi.comnih.gov For example, the clearance of carvedilol (B1668590) and metoprolol (B1676517) is dependent on CYP2D6 activity, and individuals classified as "poor metabolizers" due to non-functional CYP2D6 alleles can have significantly higher plasma concentrations of these drugs. mdpi.comnih.gov Although this is not directly applicable to isoprenaline, it highlights the importance of genetic factors in the broader class of adrenergic agents.

Theoretical Impact of Genetic Polymorphisms on Isoprenaline Metabolism

GenePolymorphism ExampleEffect on Enzyme ActivityTheoretical Preclinical/Biochemical Consequence for Isoprenaline
COMTVal158Met (rs4680)Val/Val: High activity Val/Met: Intermediate activity Met/Met: Low activity mdpi.comReduced COMT activity would theoretically decrease the O-methylation of isoprenaline, leading to slower clearance and higher exposure. nih.govresearchgate.net
CYP2D6Various alleles (*4, *5, *10)Leads to poor, intermediate, or extensive metabolizer phenotypes. nih.govMinimal to no direct effect, as isoprenaline is not a significant substrate for CYP2D6. wikipedia.org This is more relevant for other beta-adrenergic drugs. mdpi.com

V. Advanced Analytical Methodologies for Isoprenaline Sulfate Hydrate in Research Matrices Excluding Clinical Samples

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the analysis of isoprenaline sulfate (B86663) hydrate (B1144303), enabling its separation from endogenous substances and metabolites within research samples. The choice of technique is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of isoprenaline. basicmedicalkey.com Its adaptability is enhanced by the variety of available detectors, each offering distinct advantages.

UV-Visible (UV-Vis) Spectroscopy: This detection method is based on the principle that isoprenaline absorbs light in the ultraviolet spectrum, with a maximum absorbance at approximately 280 nm. who.int While straightforward and robust, UV-Vis detection may lack the sensitivity and selectivity required for samples with low concentrations of the analyte or complex matrices.

Electrochemical Detection (ED): ED offers significantly higher sensitivity and selectivity for electrochemically active compounds like isoprenaline. This method measures the current generated by the oxidation or reduction of the analyte at an electrode surface. It has been successfully used for determining isoprenaline in plasma, demonstrating its utility in complex biological fluids. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity. This powerful combination allows for the unequivocal identification and quantification of isoprenaline and its metabolites based on their mass-to-charge ratio. Reversed-phase HPLC coupled with amperometric detection has been effectively used for the determination of 3-O-methyl isoprenaline sulphate. nih.gov

Table 1: Comparison of HPLC Detection Methods for Isoprenaline Analysis

Detector Principle Advantages Disadvantages
UV-Visible (UV-Vis) Measures the absorption of ultraviolet or visible light by the analyte. Simple, robust, and cost-effective. Lower sensitivity and selectivity compared to other methods.
Electrochemical (ED) Measures the current resulting from oxidation or reduction of the analyte. High sensitivity and selectivity for electroactive compounds. Sensitive to changes in mobile phase composition and flow rate.

| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. | Highest sensitivity and specificity, provides structural information. | Higher cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of isoprenaline, though it necessitates a chemical modification step known as derivatization. koreascience.kr Isoprenaline, in its native form, is not sufficiently volatile for GC analysis. Derivatization converts the polar functional groups of the isoprenaline molecule into less polar, more volatile derivatives.

Common derivatization techniques include silylation and acylation. koreascience.kr These methods improve the chromatographic properties of the analyte, leading to better peak shape and enhanced sensitivity. fu-berlin.de The subsequent analysis by mass spectrometry provides detailed structural information and allows for highly selective and sensitive quantification. koreascience.kr The GC-MS/SIM (Selected Ion Monitoring) method, in particular, offers high sensitivity and selectivity for many substances, although it often requires this chemical derivatization. koreascience.kr

Capillary electrophoresis (CE) has emerged as a powerful separation technique with applications in pharmaceutical analysis. lumexinstruments.com CE separates molecules based on their charge and size as they move through a narrow capillary under the influence of an electric field. wikipedia.org This technique offers high separation efficiency, short analysis times, and requires only small sample volumes.

For isoprenaline, CE methods, particularly capillary zone electrophoresis (CZE), have been developed for enantiomeric separation. nih.gov Chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of the isoprenaline enantiomers. nih.govresearchgate.net The ability to resolve enantiomers is crucial in pharmacological studies, as different enantiomers of a drug can exhibit distinct biological activities.

Spectroscopic Approaches for Structural and Purity Analysis (Beyond Basic Identification)

Beyond routine identification, advanced spectroscopic techniques provide in-depth information about the molecular structure, conformation, and purity of isoprenaline sulfate hydrate. These methods are invaluable in research settings for characterizing the compound in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.gov For isoprenaline, NMR studies can provide detailed insights into its conformational isomers. rsc.org Recent research has utilized ¹³C methyl methionine and ¹⁹F NMR to investigate the agonist-bound active state of the β1-adrenergic receptor and its ternary complexes with different G proteins in solution. researchgate.net Such studies are crucial for understanding the molecular basis of its interaction with its biological targets. Solid-state NMR spectroscopy is another atomic-level method used to determine the chemical structure, three-dimensional structure, and dynamics of solids and semi-solids. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sanih.gov These methods are highly sensitive to changes in molecular structure and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly useful for studying aqueous samples and can provide information about the lattice vibrations in crystalline solids. nih.gov

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of this compound, aiding in polymorph identification, purity assessment, and the study of intermolecular interactions. brad.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
3-O-methyl isoetharine
3-O-methyl isoprenaline
Isoprenaline

Mass Spectrometry (MS/MS) for Fragmentation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and identification of compounds within complex non-clinical research matrices. nih.gov This methodology is particularly valuable for analyzing this compound and its metabolites, offering high sensitivity and specificity. jneonatalsurg.comlcms.cz The process involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nih.gov

In the context of this compound, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) to first separate the analyte from other components in the matrix. lcms.czjchps.com Once the protonated molecule of isoprenaline enters the mass spectrometer, it is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting product ions are characteristic of the molecule's structure.

The fragmentation pattern provides a structural fingerprint for identification. For sulfated metabolites, MS/MS techniques are crucial as sulfate conjugates exhibit distinctive fragmentation behavior. frontiersin.org A common fragmentation pathway for Isoprenaline would involve cleavage of the side chain. The study of these fragmentation pathways is essential for unambiguously identifying metabolites in preclinical studies, where reference standards may not be available. ijpras.comnih.gov Untargeted metabolomics approaches can systematically identify sulfated metabolites by analyzing this fragmentation behavior. frontiersin.org

Table 1: Illustrative MS/MS Fragmentation Data for Isoprenaline

This table presents hypothetical but structurally plausible fragmentation data for Isoprenaline based on common fragmentation pathways for similar compounds.

Precursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Putative Fragment Identity
212.1215194.11Loss of H₂O
212.1220176.09Loss of H₂O and NH₃
212.1225137.06Cleavage of the isopropylaminoethanol side chain
212.1230109.04Catechol moiety

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand, such as isoprenaline, and its receptor. nih.gov These assays are considered the gold standard for measuring the affinity of a ligand for its target, owing to their sensitivity and robustness. giffordbioscience.comcreative-bioarray.com They are widely used to determine the binding characteristics of isoprenaline to various adrenergic receptor subtypes in research settings, using materials like tissue homogenates or cultured cells. nih.gov

There are three primary types of radioligand binding assays used for this purpose:

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled form of a ligand. nih.gov This allows for the determination of the receptor density (Bmax), which represents the total number of binding sites in the sample, and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. giffordbioscience.comcreative-bioarray.com A lower Kd value signifies higher binding affinity. creative-bioarray.com

Competition Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor. creative-bioarray.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The assay measures the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. creative-bioarray.com

Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing further insight into the binding interaction. nih.govgiffordbioscience.com

Table 2: Overview of Radioligand Binding Assays for Receptor Characterization

Assay Type Purpose Key Parameters Measured Description
Saturation To determine receptor density and radioligand affinity. creative-bioarray.com Bmax (receptor density), Kd (dissociation constant). giffordbioscience.com Increasing concentrations of a radioligand are incubated with a receptor preparation to measure binding at equilibrium. nih.gov
Competition To determine the binding affinity of an unlabeled compound. giffordbioscience.com IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). creative-bioarray.com A fixed concentration of radioligand competes for binding with varying concentrations of an unlabeled test compound. nih.gov

| Kinetic | To determine the rates of ligand-receptor binding and unbinding. creative-bioarray.com | kon (association rate constant), koff (dissociation rate constant). giffordbioscience.com | The binding of a radioligand to a receptor is measured over time to determine association and dissociation rates. nih.gov |

Bioanalytical Method Validation for Preclinical Research Samples

Bioanalytical method validation is the process used to establish that a specific quantitative method for an analyte in a given biological matrix is reliable and reproducible for its intended use. jchps.com For preclinical research involving this compound, this ensures the integrity of data from pharmacokinetic and toxicokinetic studies. researchgate.net While specific regulatory guidance for nonclinical dose formulation analysis is not as defined as for clinical samples, the fundamental parameters for validation are similar and are crucial for ensuring data quality. nih.govresearchgate.net

Validation of an LC-MS/MS method for isoprenaline in preclinical research matrices (e.g., rat or mouse plasma) involves assessing several key parameters. rfppl.co.in These validations are performed according to a predefined protocol, and acceptance criteria must be met to deem the method valid for its purpose. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. rfppl.co.in

Accuracy: The closeness of the determined value to the nominal or known true value. jchps.com It is often expressed as the percentage of the nominal value.

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. ikev.org It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and is typically expressed as the coefficient of variation (CV). ikev.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. rfppl.co.in

Recovery: The efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response from an extracted sample with the response of a non-extracted standard. rfppl.co.in

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. ijpsr.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation in Preclinical Research

Validation Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.
Precision The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Linearity The correlation coefficient (r²) should be ≥0.99. nih.gov
Selectivity No significant interfering peaks at the retention time of the analyte or internal standard in blank matrix samples.

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations should be within ±15% of the nominal concentration. |

Vi. Cellular and Molecular Mechanisms of Action in Preclinical Models

Effects on Cardiac Myocyte Function (In Vitro/Isolated Heart Models)

Regulation of Contractility and Electrophysiology (e.g., positive inotropic and chronotropic effects)

Isoprenaline sulfate (B86663) hydrate (B1144303), a potent non-selective β-adrenoceptor agonist, demonstrates significant positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in preclinical cardiac models. These actions are primarily mediated through the stimulation of β1-adrenergic receptors located on the surface of cardiac muscle cells.

In studies utilizing isolated rat hearts, isoprenaline induces a dose-dependent increase in both the force of contraction and the heart rate. Research on isolated ventricular myocytes from species such as guinea pigs has consistently shown that isoprenaline enhances the amplitude of cell shortening, which is a direct cellular correlate of increased contractility. This is accompanied by an increased velocity of both contraction and relaxation.

From an electrophysiological standpoint, the positive chronotropic effect of isoprenaline is attributed to its ability to increase the pacemaker current (If) in sinoatrial node cells, which accelerates the rate of spontaneous diastolic depolarization and thus increases the heart rate. In ventricular myocytes, isoprenaline has been observed to prolong the action potential duration and augment the L-type calcium current, both of which are key contributors to its positive inotropic effect.

Table 1: Effects of Isoprenaline on Cardiac Myocyte Parameters in Preclinical Models

Parameter Model System Observed Effect Reference(s)
Contractile Force Isolated Rat Hearts Dose-dependent increase
Cell Shortening Isolated Guinea Pig Ventricular Myocytes Increased amplitude
Heart Rate Isolated Rat Hearts Dose-dependent increase
Pacemaker Current (If) Sinoatrial Node Cells Increased current
L-type Calcium Current Ventricular Myocytes Increased amplitude

| Action Potential Duration | Ventricular Myocytes | Prolongation | |

Role of Calcium Signaling Pathways

The profound inotropic effects of isoprenaline are fundamentally linked to the modulation of intracellular calcium (Ca2+) signaling pathways. The binding of isoprenaline to β1-adrenergic receptors initiates a signaling cascade beginning with the activation of the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

The elevation in cAMP activates protein kinase A (PKA), which then phosphorylates several critical proteins involved in calcium homeostasis within the cardiac myocyte. A primary target for PKA-mediated phosphorylation is the L-type calcium channel located in the cell membrane. This phosphorylation increases the channel's open probability, leading to an enhanced influx of Ca2+ into the cell during an action potential. This augmented Ca2+ entry is a cornerstone of the increased contractile force.

Furthermore, PKA phosphorylates phospholamban, a regulatory protein of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). Phosphorylation causes phospholamban to dissociate from SERCA2a, removing its inhibitory effect. This results in a more rapid reuptake of Ca2+ into the sarcoplasmic reticulum during diastole, which not only accelerates relaxation but also increases the Ca2+ load within the sarcoplasmic reticulum, making more calcium available for release in subsequent contractions.

Bronchial Smooth Muscle Relaxation Mechanisms (In Vitro/Isolated Tissue)

Isoprenaline is a powerful bronchodilator, exerting its effect through the relaxation of airway smooth muscle. This mechanism is mediated by the activation of β2-adrenergic receptors, which are densely expressed in the bronchial smooth muscle.

In vitro experiments using isolated tracheal and bronchial tissue preparations from various animal models have demonstrated that isoprenaline causes a concentration-dependent relaxation of pre-contracted smooth muscle. Similar to its action in cardiac tissue, the binding of isoprenaline to β2-adrenoceptors activates the adenylyl cyclase pathway, resulting in an increase in intracellular cAMP levels.

Involvement of Myosin Light Chain Phosphorylation

The contractile state of bronchial smooth muscle is determined by the phosphorylation level of the myosin light chain (MLC). Contraction is initiated by the phosphorylation of MLC by myosin light chain kinase (MLCK), which permits the interaction between actin and myosin filaments. Conversely, dephosphorylation of MLC by myosin light chain phosphatase (MLCP) leads to relaxation.

The isoprenaline-induced increase in cAMP activates PKA, which then phosphorylates MLCK. This phosphorylation reduces the activity of MLCK, tipping the balance towards dephosphorylation of MLC by the constitutively active MLCP. The resulting decrease in phosphorylated MLC leads to smooth muscle relaxation and, consequently, bronchodilation.

Adipocyte Lipolysis and Energy Metabolism Regulation (In Vitro/Animal Models)

Isoprenaline plays a crucial role in regulating energy metabolism by stimulating lipolysis in adipocytes (fat cells). This effect is mediated through the activation of β-adrenergic receptors on the adipocyte cell surface, triggering the breakdown of stored triglycerides into free fatty acids and glycerol (B35011).

Both in vitro studies using isolated adipocytes and in vivo experiments in animal models have established isoprenaline as a potent inducer of lipolysis.

Modulation of Hormone-Sensitive Lipase (B570770)

The central enzyme governing the hydrolysis of triglycerides within adipocytes is hormone-sensitive lipase (HSL). The activity of HSL is critically regulated by its phosphorylation state. The lipolytic action of isoprenaline is directly coupled to the activation of HSL.

Following β-adrenergic stimulation by isoprenaline and the subsequent rise in intracellular cAMP and PKA activation, PKA directly phosphorylates HSL. This phosphorylation event not only activates the enzyme but also promotes its translocation from the cytosol to the surface of lipid droplets, where it can efficiently hydrolyze stored triglycerides. The liberated free fatty acids and glycerol are then released into the circulation to be used as energy substrates by other tissues.

Receptor Desensitization and Downregulation in Cellular Systems

Continuous or prolonged exposure of cellular systems to isoprenaline induces desensitization, a process where the cellular response to the agonist is attenuated. physiology.orgnih.gov This phenomenon involves several rapid mechanisms, including receptor phosphorylation, uncoupling from G-proteins, and receptor sequestration or internalization. portlandpress.comphysiology.orgatsjournals.org

In C6-glioma cells, isoprenaline treatment causes a rapid decrease in the number of β-adrenergic receptors on the plasma membrane, which correlates with a reduction in hormonally stimulated adenylate cyclase activity. portlandpress.com This is not due to a decrease in the total number of receptors, but rather a physical movement of receptors from the plasma membrane into a vesicular compartment within the cell. portlandpress.com Similarly, in human airway smooth muscle (HASM) cells, acute exposure to isoprenaline leads to a significant loss of maximal responsiveness and receptor sequestration. atsjournals.org

The process is often initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs) and PKA. atsjournals.orgahajournals.org For example, in the regulation of β2-adrenergic receptor signaling, GRK2 plays a pivotal role in phosphorylating the receptor, which promotes the binding of β-arrestin. ahajournals.orgmdpi.com This leads to uncoupling from the stimulatory G-protein (Gs) and subsequent internalization of the receptor. physiology.orgmdpi.com Studies in HEK 293 cells expressing β2-adrenergic receptors show that isoprenaline-dependent phosphorylation and internalization are key steps in desensitization. ahajournals.org

Downregulation is a form of desensitization characterized by a decrease in the total number of receptors, which occurs over a longer period of agonist exposure. physiology.orgnih.gov In S49 murine lymphoma cells, prolonged exposure (16 hours) to isoprenaline resulted in an 84% decrease in β-adrenergic receptor levels. nih.gov In rabbit aortic smooth muscle cells, prolonged activation with isoprenaline leads to a reduction in β-adrenoceptor binding sites, which is only slowly reversible, suggesting that the internalized receptors are targeted for degradation. nih.gov Furthermore, studies using HEK 293 cells expressing polymorphic variants of the human β2-adrenergic receptor have shown that agonist-induced downregulation can be influenced by the receptor's amino acid sequence, which affects how efficiently the activated receptors are trafficked to lysosomes for degradation. nih.gov

Cell SystemDuration of Isoprenaline ExposureObserved EffectUnderlying MechanismReference
C6-Glioma CellsShort-termDecreased β-AR at plasma membraneReceptor movement to vesicular compartment portlandpress.com
Human Airway Smooth MuscleAcute (30 min)~60% loss of maximal cAMP responseReceptor phosphorylation and sequestration atsjournals.org
S49 Murine Lymphoma CellsProlonged (16 h)84% decrease in β-AR levelsReceptor downregulation/loss nih.gov
Rabbit Aortic Smooth MuscleProlonged (16 h)Reduction in β-AR binding sitesReceptor internalization and degradation nih.gov
HEK 293 Cells (β2-AR expressing)Prolonged (24 h)Receptor downregulationTrafficking to lysosomes for degradation nih.gov

Long-term Effects on Receptor Expression and Signaling Pathways (Preclinical)

Long-term preclinical administration of isoprenaline leads to significant and often receptor-subtype-specific alterations in receptor expression and downstream signaling pathways. nih.govplos.org These chronic effects go beyond simple desensitization and can involve profound changes in gene expression and cellular function. researchgate.netresearchgate.net

A key finding from preclinical studies is that prolonged agonist exposure does not uniformly downregulate all β-adrenergic receptor subtypes. In 3T3-F442A adipocytes, chronic exposure to isoprenaline caused a ~70% decline in β1-adrenergic receptor expression. nih.gov In stark contrast, the expression of the β3-adrenergic receptor was paradoxically increased to approximately 165% of basal levels. nih.gov This upregulation was found to be a result of transcriptional regulation, as the β3-adrenergic receptor gene contains cAMP response elements in its promoter region. nih.gov

In the cardiovascular system, long-term isoprenaline infusion in animal models results in impaired signaling at multiple points in the β-adrenergic pathway. physiology.org In a rat model, prolonged isoprenaline infusion led to β-adrenergic receptor downregulation and impaired PKA stimulation. physiology.org Furthermore, it can induce a state where the β2-adrenergic receptor uncouples from its typical stimulatory G-protein (Gsα) and couples to an inhibitory G-protein (Giα). plos.org This "signal switching" was observed in the vasculature of mice treated with isoprenaline for seven days and was associated with endothelial dysfunction and oxidative stress. plos.org This switch can lead to the activation of alternative signaling cascades, such as the ERK1/2 pathway. plos.org

Chronic isoprenaline treatment in preclinical models is widely used to induce cardiac remodeling, including hypertrophy and fibrosis. researchgate.netspandidos-publications.com These structural changes are accompanied by significant alterations in gene expression. researchgate.netresearchgate.net In mouse cardiomyocytes, prolonged isoprenaline exposure induces changes in the gene expression of adrenergic receptors and their downstream signaling components. researchgate.net These changes are often reversible upon withdrawal of the drug. researchgate.net For instance, genes related to extracellular matrix remodeling and inflammation are significantly altered, contributing to the fibrotic phenotype. researchgate.netspandidos-publications.com

Preclinical ModelDuration of TreatmentEffect on Receptor ExpressionEffect on Signaling PathwaysReference
3T3-F442A AdipocytesUp to 24-30 h~70% decrease in β1-AR; ~65% increase in β3-ARcAMP-mediated transcriptional upregulation of β3-AR nih.gov
Rats (subcutaneous infusion)48 hβ-AR downregulationImpaired adenylyl cyclase function and PKA stimulation physiology.org
Mice (in vivo)7 daysDownregulation of β2-AR in cardiac tissueβ2-AR coupling to Giα; Activation of ERK1/2 plos.org
Mouse CardiomyocytesProlongedChanges in adrenergic receptor gene expressionAltered expression of downstream signaling genes researchgate.netresearchgate.net

Vii. Comparative Pharmacological Studies and Structure Activity Relationships Sar

Structure-Activity Relationships of Isoprenaline Sulfate (B86663) Hydrate (B1144303) and its Analogs

The interaction of isoprenaline and its analogs with adrenergic receptors is dictated by specific structural features that define their activity as agonists. The fundamental structure for all adrenergic agonists is a substituted phenethylamine, which influences the duration of action. wikipedia.org Isoprenaline, a synthetic catecholamine, is the N-isopropyl analog of norepinephrine (B1679862). wikipedia.org This isopropyl group is crucial for its selectivity towards β-adrenergic receptors. wikipedia.org

Elucidation of Pharmacophore Features for Beta-Adrenergic Agonism

The key pharmacophoric elements of isoprenaline for β-adrenergic agonism include the catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups), a hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain, and the secondary amine with a bulky isopropyl substituent. wikipedia.orgwikipedia.org

Catechol Ring: The two hydroxyl groups on the benzene ring are essential for high-affinity binding to the β-adrenergic receptors. They form hydrogen bonds with specific serine residues within the receptor's binding pocket.

Ethanolamine (B43304) Side Chain: The hydroxyl group on the beta-carbon is critical for agonist activity. Its stereochemistry, specifically the (R)-configuration, is preferred for optimal interaction. nih.gov

N-Isopropyl Group: The bulky isopropyl group on the nitrogen atom is a key determinant of β-receptor selectivity over α-receptors. wikipedia.org Increasing the size of this substituent generally enhances β-agonist activity.

A ligand-based pharmacophore model for β3-adrenergic receptor agonists identified key features including two hydrophobic interactions, two hydrogen bond donors, one hydrogen bond acceptor, and a positively ionizable area. researchgate.net While specific to the β3 subtype, this highlights the complex interplay of features governing receptor activation. Studies have also been conducted on molecules containing two isoprenaline pharmacophores linked together, though these showed weaker affinity than isoprenaline itself. nih.gov

Influence of Stereochemistry on Receptor Interaction and Efficacy

Isoprenaline is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers). wikipedia.org The biological activity resides almost exclusively in the (R)-(-)-enantiomer, also known as levisoprenaline. wikipedia.orgmdpi.com

The stereochemistry at the β-hydroxyl carbon significantly impacts receptor binding and efficacy. The (R)-configuration allows for a more favorable, entropy-driven binding process, while the (S)-configuration results in an enthalpy-driven process. nih.gov Computational docking studies suggest that (R)- and (S)-enantiomers may interact with different residues within the receptor. nih.gov

Studies on analogs like fenoterol (B1672521), which has two chiral centers, further illustrate the importance of stereochemistry. The different stereoisomers of fenoterol exhibit varying binding affinities and activities. nih.gov For instance, the (R,R) isomers of fenoterol are more potent in increasing cardiomyocyte contraction compared to their (S,R) isomers. nih.gov This demonstrates that the precise three-dimensional arrangement of the molecule is crucial for determining not only the strength of the interaction but also the specific signaling pathways that are activated. nih.gov

Comparative Analysis with Other Adrenergic Agonists (e.g., Epinephrine (B1671497), Norepinephrine, Salbutamol)

Isoprenaline's pharmacological profile is best understood in comparison to other adrenergic agonists, both endogenous catecholamines like epinephrine and norepinephrine, and synthetic β2-selective agonists like salbutamol (B1663637).

Differential Receptor Selectivity and Potency Profiling

Isoprenaline is a non-selective β-agonist, meaning it potently stimulates both β1 and β2 adrenergic receptors, with very little activity at α-receptors at lower concentrations. wikipedia.orgnih.gov In contrast, epinephrine and norepinephrine also stimulate α-receptors. nih.govpnas.org Salbutamol was developed through structural modification of isoprenaline to achieve selectivity for β2-receptors, which are predominant in the lungs, thereby reducing the cardiac (β1-mediated) side effects. wikipedia.orgresearchgate.net

The order of potency for activating β-receptors is generally: Isoprenaline > Epinephrine > Norepinephrine. mdpi.com Specifically for activating rat cardiac phosphorylase, a β1-mediated response, isoprenaline was found to be approximately 18 times more potent than norepinephrine. researchgate.net

Agonistα-Receptor Activityβ1-Receptor Activityβ2-Receptor Activity
Isoprenaline Sulfate HydrateVery LowHighHigh
EpinephrineHighHighHigh
NorepinephrineHighHighLow
SalbutamolVery LowLowHigh

Divergent Signaling Pathways and Functional Responses

While all these agonists stimulate adenylyl cyclase to produce cyclic AMP (cAMP) via Gs protein coupling, the nuances of their signaling differ. drugbank.com Isoprenaline is considered a full agonist at both β1 and β2 receptors. wikipedia.org

Interestingly, the stereochemistry of an agonist can determine which G-protein pathway is activated. For example, the (R,R)-isomers of fenoterol analogs preferentially activate Gs signaling, whereas the (S,R)-isomers can activate both Gs and Gi proteins. nih.gov This highlights the concept of "biased agonism," where a ligand can selectively activate one signaling pathway over another at the same receptor. Isoprenaline itself has been shown to act as a biased agonist at the alpha-1A-adrenoceptor, selectively activating the MAPK/ERK pathway. nih.gov

Furthermore, the interaction with other signaling proteins can differ. For instance, agonist binding to the β1-receptor causes the dissociation of a pre-formed complex with the enzyme PDE4D, while agonist binding to the β2-receptor is necessary to recruit a PDE4D complex. embopress.org Isoprenaline and salbutamol have also been shown to inhibit pyroptosis and promote mitochondrial biogenesis in arthritic chondrocytes by downregulating β-arrestin and GRK2. frontiersin.org

In terms of functional responses, isoprenaline and salbutamol both induce the release of renin from kidney cells without affecting its production, whereas norepinephrine and adrenaline stimulate renin production. nih.gov Salbutamol is about a third as potent as isoprenaline in this regard. nih.gov

AgonistPrimary G-Protein CouplingEffect on Renin Release (Cat Kidney Cells)Effect on Renin Production (Cat Kidney Cells)
This compoundGs (β1/β2)IncreaseNo effect
EpinephrineGs (β1/β2), Gq (α1)IncreaseIncrease
NorepinephrineGs (β1), Gq (α1)IncreaseIncrease
SalbutamolGs (β2)IncreaseNo effect

Development of Novel Adrenergic Probes Based on this compound Structure

The well-defined structure-activity relationships of isoprenaline have made its scaffold a valuable starting point for developing novel adrenergic probes and therapeutic agents. By modifying the isoprenaline structure, researchers aim to create ligands with altered selectivity, efficacy, or signaling bias.

An example is the development of ATR-127, a novel β-adrenergic agonist with a chemical structure similar to isoprenaline. nih.gov This compound was designed as a β2/β3-AR dual agonist to target obesity and related metabolic disorders while minimizing cardiovascular side effects by avoiding β1-AR stimulation. nih.gov In vitro studies showed that ATR-127 selectively engages specific G-protein signaling pathways compared to the broader transducer coupling observed with isoprenaline. nih.gov This demonstrates the potential for fine-tuning the pharmacological profile of isoprenaline-based compounds to achieve desired therapeutic effects.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering profound insights into the interactions between ligands and their biological targets at an atomic level. For isoprenaline, these computational approaches have been pivotal in elucidating the structural basis of its agonist activity at β-adrenergic receptors and in understanding the broader structure-activity relationships within the class of β-agonists. These studies typically focus on the active moiety, the isoprenaline cation, as it is the form that directly interacts with the receptor.

Ligand Docking and Molecular Dynamics Simulations of this compound with Receptors

Ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its receptor. In the case of isoprenaline, these studies have been instrumental in visualizing its interaction with β-adrenergic receptors (β1AR and β2AR), revealing the key molecular determinants of its potent agonist effects. nih.gov

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor. For isoprenaline, docking into the β2-adrenergic receptor model shows that it fits well within the binding pocket typically occupied by antagonists like carazolol. nih.gov The simulations highlight the importance of specific amino acid residues in anchoring the isoprenaline molecule. A crucial interaction involves a salt bridge formation between the protonated amine of isoprenaline and the highly conserved Aspartic acid residue at position 113 in transmembrane helix 3 (Asp1133.32). pnas.org

Microsecond-long all-atom molecular dynamics simulations provide a more dynamic and detailed picture of the binding process, accounting for the flexibility of both the ligand and the receptor. nih.gov These simulations have revealed a novel binding mode for agonists like isoprenaline that differs from that of antagonists. nih.gov A key finding is the critical role of internal water molecules in stabilizing the agonist-receptor complex. nih.govresearchgate.net These water molecules mediate a hydrogen bond network between the ethanolamine group of isoprenaline and residues such as Asp1133.32 and Asn3127.39 (in β2AR). nih.govplos.org This is a significant departure from the direct interactions observed with inverse agonists in crystal structures. nih.gov

Furthermore, MD simulations have detailed the interactions between the catechol moiety of isoprenaline and a cluster of serine residues located in transmembrane helix 5 (TM5). plos.org In the β2AR, isoprenaline's catechol hydroxyl groups form a stable hydrogen bond network with Ser2035.42, Ser2045.43, and Ser2075.46. nih.govpnas.org The ability of a ligand to interact with these specific serine residues appears to be a hallmark of agonism. nih.gov Full agonists like isoprenaline can form hydrogen bonds with both Ser5.42 and Ser5.46, whereas some partial agonists only interact with Ser5.42. nih.gov

These simulations also demonstrate that agonist binding induces significant conformational changes in the receptor. The binding of isoprenaline promotes an inward movement of TM5, leading to a contraction of the ligand-binding pocket by approximately 1 Å compared to the antagonist-bound state. nih.govnih.gov This conformational shift is a critical step in the activation of the G-protein signaling cascade. The simulations suggest that these dynamic changes, facilitated by the specific interactions of isoprenaline, are essential for its function as a full agonist. nih.gov

Key Molecular Interactions of Isoprenaline with β-Adrenergic Receptors from Molecular Dynamics Simulations
Isoprenaline MoietyInteracting Receptor Residue(s)Receptor Subtype(s)Type of InteractionSignificance
Protonated Amine (Ethanolamine group)Asp113 (TM3)β1AR, β2ARSalt Bridge / Hydrogen BondPrimary anchor point for binding. pnas.org
Ethanolamine groupAsn312 (TM7) (in β2AR)β2ARHydrogen Bond (often water-mediated)Contributes to stabilizing the agonist in the binding pocket. nih.govplos.org
Catechol HydroxylsSer203, Ser204, Ser207 (TM5)β2ARHydrogen Bond NetworkCrucial for agonist activity; distinguishes agonists from antagonists. nih.govpnas.org
Catechol HydroxylsSer212, Ser215 (TM5)β1ARHydrogen Bond NetworkKey interactions for agonist binding and receptor activation. nih.gov
Catechol MoietyAsn293 (TM6)β2ARHydrogen BondFurther stabilizes the ligand orientation. researchgate.net
Isopropyl GroupHydrophobic Pocket (e.g., Phe290)β2ARHydrophobic InteractionContributes to binding affinity and selectivity. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific, detailed QSAR studies focusing exclusively on a series of this compound analogs are not prevalent in the literature, broader QSAR studies on β-adrenergic agonists provide valuable insights into the structural features required for activity and selectivity. These studies are fundamental for the rational design of new therapeutic agents. nih.govnih.gov

The primary methodologies used in these investigations are three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric (shape) and electrostatic (charge distribution) fields. nih.gov

For β-adrenergic agonists, QSAR studies have been performed on various chemical classes, including arylethanolamines (the class to which isoprenaline belongs), aryloxypropanolamines, and tryptamine-based derivatives. nih.govnih.gov These studies consistently highlight the importance of several structural features for potent agonist activity:

The Ethanolamine Moiety: The presence of a protonatable nitrogen and a hydroxyl group on the beta-carbon is a critical pharmacophoric feature, essential for the key interactions with residues like Asp113. pnas.org

The Aromatic Ring: The nature and substitution pattern of the aromatic ring (in isoprenaline, a catechol ring) are crucial. For β2-agonists, the hydroxyl groups of the catechol ring are vital for the hydrogen-bonding network with the serine residues in TM5. pnas.org

The N-Alkyl Substituent: The size and nature of the substituent on the nitrogen atom significantly influence the selectivity and potency of the compound. The isopropyl group of isoprenaline, for instance, confers strong β-receptor activity compared to the smaller methyl group of epinephrine or the unsubstituted amine of norepinephrine. scielo.br

CoMFA and CoMSIA models generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, in studies of β3-adrenoceptor agonists, CoMSIA models have shown that:

Steric Fields: Bulky substituents are favored in certain regions of the molecule, while they are disfavored in others, guiding the design of more selective ligands. nih.gov

Electrostatic Fields: Regions where positive or negative electrostatic potential enhances activity are identified, pointing to the importance of features like hydrogen bond donors and acceptors. nih.gov

Hydrophobic Fields: The models can map areas where hydrophobic character increases or decreases biological activity. mdpi.com

The statistical robustness of these QSAR models is evaluated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov

Illustrative QSAR Model Parameters for β-Adrenergic Agonist Subtypes (Based on studies of related compounds)
Receptor SubtypeQSAR MethodKey Molecular Descriptors/FieldsCross-Validated r² (q²)Non-Validated r²General Finding
β1-AgonistsCoMFASteric, Electrostatic0.578N/ASpecific steric and electrostatic field requirements differ from other subtypes. nih.gov
β2-AgonistsCoMFASteric, Electrostatic0.595N/ADistinct contour maps indicate unique binding cavity requirements for β2 selectivity. nih.gov
β3-AgonistsCoMSIASteric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor0.674>0.9Hydrophobic and hydrogen-bonding fields are significant contributors to activity. nih.govmdpi.com

N/A: Not available in the cited general study.

These computational studies, from detailed molecular dynamics to broader QSAR analyses, collectively provide a deep, multi-layered understanding of how isoprenaline functions at the molecular level and offer a rational framework for the design of future adrenergic drugs with improved potency and selectivity. nih.gov

Viii. Advanced Research Models and Methodologies

Organ Bath Studies and Isolated Tissue Preparations

Organ bath studies represent a foundational methodology in pharmacology, providing an ex vivo environment to study the direct effects of substances on isolated tissues, independent of systemic influences. panlab.com In this setting, isoprenaline is widely used to characterize the function and response of adrenoceptors in various smooth and cardiac muscle preparations. panlab.comreprocell.com Tissues are suspended in a temperature-controlled, oxygenated physiological solution, and their contractile or relaxant responses to isoprenaline are measured using force transducers. panlab.comreprocell.com

Research using this methodology has elucidated the effects of isoprenaline across different tissue types. For instance, studies on isolated rat left ventricular papillary muscle have utilized isoprenaline to investigate its relaxant effects under different loading patterns, demonstrating that both muscle length and load modulate the myocardial relaxation rate in response to beta-adrenergic stimulation. nih.gov In vascular research, experiments on isolated aortic rings from mice have shown that in vivo pretreatment with isoprenaline can modify the subsequent in vitro vascular reactivity to other agents. frontiersin.org Furthermore, organ bath experiments on human urinary bladder strips have employed isoprenaline to study detrusor relaxation, providing insights into the methodological considerations for such assays and the influence of factors like tissue storage on experimental outcomes. nih.gov The rat stomach strip and chick rectum have also been used in blood-bathed organ preparations to detect the effects of intravenously injected isoprenaline, causing relaxation in these tissues. nih.gov

These preparations are instrumental for generating reproducible concentration-effect curves and for conducting classical pharmacological analyses, bridging the gap between single-cell studies and complex in vivo models. panlab.com

Table 1: Examples of Isoprenaline Use in Organ Bath and Isolated Tissue Studies

Tissue Preparation Species Key Parameter Measured Research Focus Citation
Left Ventricular Papillary Muscle Rat Peak rate of force decline (-dF/dt) Influence of loading patterns on the relaxant effects of isoproterenol (B85558). nih.gov
Stomach Strip Rat Relaxation Assay of circulating catecholamines. nih.gov
Chick Rectum Chick Relaxation Assay of circulating catecholamines. nih.gov
Urinary Bladder (Detrusor) Strips Human Relaxation Methodological considerations for evaluating human detrusor relaxation by β-adrenoceptor agonists. nih.gov
Aortic Rings Mouse Vasoconstriction / Vasorelaxation Effect of in vivo isoproterenol treatment on subsequent in vitro aortic vasoreactivity. frontiersin.org

In Vivo Animal Models for Systemic Preclinical Investigations

Rodent models are fundamental for investigating the systemic physiological effects of isoprenaline. These in vivo studies allow for the examination of integrated cardiovascular and other systemic responses that cannot be fully recapitulated in isolated tissues. Isoprenaline administration in rodents, typically mice and rats, is a standard method to study the consequences of potent, non-selective beta-adrenergic stimulation. farmaciajournal.comcreative-bioarray.comresearchgate.net

In preclinical cardiovascular research, isoprenaline is used to elicit acute hemodynamic changes. For example, a single injection in mice can cause a marked and sudden decrease in peak systolic blood pressure. nih.gov Studies in rats have demonstrated that isoprenaline injection increases heart rate, with the magnitude of the response being influenced by hormonal status, such as the phase of the oestrous cycle. nih.gov Prolonged infusion of isoprenaline in rats has been shown to desensitize cardiovascular responses to subsequent adrenergic challenges and lead to cardiac hypertrophy. nih.govplos.org This approach is used to create models of cardiac remodeling to study structural and functional adaptations of the myocardium. plos.orgnih.gov

These models are invaluable for understanding how the body integrates signals from the sympathetic nervous system and for studying the physiological consequences of sustained beta-adrenergic receptor activation, such as changes in heart rate, blood pressure, and cardiac structure. researchgate.netnih.govnih.gov

Table 2: Physiological Responses to Isoprenaline in Rodent Models

Animal Model Administration Method Key Physiological Responses Measured Selected Findings Citation
Mouse Single subcutaneous injection Peak systolic blood pressure Marked decrease in peak systolic blood pressure from 105 ± 6 to 55 ± 8 mm Hg within 10 minutes. nih.gov
Rat Intravenous injection Heart rate, systemic blood pressure Heart rate increase was significantly higher in the prooestrous phase of the oestrous cycle. No significant differences in blood pressure response between cycle phases were observed. nih.gov
Rat Prolonged in vivo infusion Left ventricular dP/dt, heart rate, left ventricular systolic blood pressure Desensitization of cardiovascular responses; ED50 for inotropic responses to a subsequent isoprenaline challenge was increased 36-fold. nih.gov
Rat 7-day infusion Left ventricular mass, end-diastolic and systolic volumes, cardiac function Left ventricular mass increased by 37%; apical ejection fraction decreased from 90% to 31%. researchgate.net
Mouse Chronic administration Heart weight, blood pressure Induced significant cardiac hypertrophy without affecting blood pressure. researchgate.net

Gene Knockout/Knockin Models for Adrenergic Receptor Research

Gene knockout and knockin models, particularly in mice, have revolutionized the study of specific receptor subtypes by allowing researchers to dissect their individual contributions to physiological processes. The use of isoprenaline in animals lacking one or more adrenergic receptor subtypes is a powerful strategy to clarify the precise roles of these receptors.

Studies using mice with targeted deletions of both β1- and β2-adrenoceptors (β1/β2-KO) have been crucial in defining the role of beta-adrenergic signaling in cardiac remodeling. When subjected to pressure overload, wild-type mice exhibit significant cardiac hypertrophy and fibrosis, a response that is markedly attenuated in β1/β2-KO mice. nih.gov Furthermore, the profound increases in heart rate and fractional shortening seen in wild-type mice following isoprenaline administration are largely abolished in these double-knockout animals, confirming the absence of a functional beta-adrenergic response. nih.gov

Similarly, research on mice lacking only the β2-adrenoceptor (β2-AR -/-) has clarified its role in regulating vascular tone. These mice have a normal resting heart rate and blood pressure and exhibit a normal chronotropic (heart rate) response to isoprenaline. nih.gov However, the hypotensive (blood pressure lowering) response to isoprenaline is significantly blunted, highlighting the specific role of β2-adrenoceptors in mediating vasodilation. nih.gov These genetic models, when challenged with isoprenaline, provide unambiguous evidence for the distinct functions of adrenergic receptor subtypes.

Table 3: Isoprenaline Responses in Adrenergic Receptor Knockout Mice

Mouse Model Gene(s) Knocked Out Stimulus Key Finding Citation
β1/β2-KO β1- and β2-adrenoceptors Isoprenaline (4 μg/kg, i.p.) The substantial increases in heart rate and fractional shortening seen in wild-type mice were largely abolished. nih.gov
β2-AR -/- β2-adrenoceptor Isoproterenol The hypotensive response was significantly blunted compared with wild-type mice, while the chronotropic response remained normal. nih.gov

Advanced Imaging Techniques for Receptor Visualization and Ligand Tracking

Advanced imaging techniques, such as Positron Emission Tomography (PET) and specialized fluorescence microscopy, enable the non-invasive visualization and quantification of adrenergic receptors in preclinical models. frontiersin.orgmdpi.com These methods provide critical insights into receptor density, distribution, and dynamics in living systems.

PET imaging, a nuclear medicine technique, can measure beta-adrenergic receptor concentration in vivo using specific radiolabeled ligands. thoracickey.com One such PET ligand is [18F]-(S)-fluorocarazolol ([18F]-(S)-FCZ), a high-affinity beta-adrenoceptor antagonist. nih.govresearchgate.net Preclinical studies in animal models use these tracers to investigate changes in receptor density under various physiological and pathological conditions. nih.gov Research has shown that the binding of [18F]-(S)-FCZ to myocardial receptors is not significantly affected by physiological concentrations of endogenous catecholamines, which is a critical validation for its use in quantifying receptor numbers. nih.gov

At the cellular level, advanced microscopy techniques using custom-synthesized fluorescent ligands allow for direct visualization of individual adrenergic receptors in isolated cells like cardiomyocytes. nih.gov This approach has revealed that β1- and β2-adrenergic receptors have different localizations on the heart muscle cell surface; β2-ARs are found exclusively in cellular structures called T-tubules, while β1-ARs are distributed over the entire cell surface, including the T-tubules. nih.gov These imaging modalities are powerful tools for tracking receptor movement and localization in response to agonist stimulation in preclinical research.

Table 4: Advanced Imaging Techniques in Adrenergic Receptor Research

Technique Probe/Ligand Model System Information Obtained Citation
Positron Emission Tomography (PET) [18F]-(S)-fluorocarazolol In vivo animal models In vivo quantification of β-adrenergic receptor concentration in the myocardium. nih.govresearchgate.net
Fluorescence Microscopy (Spatial–temporal image correlation spectroscopy) Custom fluorescent ligand (JE1319) Isolated cardiomyocytes from transgenic mice Visualization of receptor localization and dynamics at the plasma membrane and in T-tubules. nih.gov

Induced Pluripotent Stem Cell-Derived Models for Preclinical Screening

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a revolutionary in vitro model for preclinical research. jove.comheart.org Because these cells are of human origin, they can recapitulate human cardiac physiology and genetic diseases, offering a significant advantage over animal models. nih.govnih.gov Isoprenaline is extensively used in hiPSC-CM platforms to assess electrophysiological properties, contractility, and chronotropic responses for preclinical screening. semanticscholar.orgresearchgate.net

Studies have demonstrated that hiPSC-CMs exhibit predictable physiological responses to isoprenaline. For instance, isoprenaline induces a dose-dependent increase in the spontaneous beating frequency of hiPSC-CMs. oup.com At the molecular level, patch-clamp experiments have provided quantitative data showing that isoprenaline significantly increases the activity of key cardiac ion channels. At a concentration of 1 μM, it was found to increase the amplitude of fast sodium currents by 73%, L-type calcium currents by 120%, and delayed rectifier potassium currents by 98%. genescells.ru This detailed electrophysiological characterization makes hiPSC-CMs a reliable model to evaluate beta-adrenergic stimulation responses. genescells.ru

These models are particularly valuable for creating "disease-in-a-dish" scenarios. By generating hiPSC-CMs from patients with hereditary cardiac disorders, researchers can study disease-specific susceptibility to cardiotoxicity. stemcell.com The use of isoprenaline in these platforms helps to probe the functional consequences of genetic mutations and to screen for potential therapeutic compounds in a human-relevant context.

Table 5: Effects of Isoprenaline on Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Parameter Measured Isoprenaline Concentration Key Finding Citation
Ion Channel Currents 1 μM Significant increase in the amplitude of fast sodium currents (73%), L-type calcium currents (120%), and delayed rectifier potassium currents (98%). genescells.ru
Spontaneous Beating Frequency 0.1–10 µM Demonstrated a dose-dependent chronotropic (beating rate) increase. oup.com
Action Potential Duration (APD) 1 mM Prolonged APD through enhancement of the late sodium channel current and suppression of the transient outward potassium current. nih.gov
Field Potential Propagation Not specified Increased frequency of field potentials and diminished latency between spikes, indicating faster propagation under adrenergic stimulation. researchgate.net

Ix. Future Perspectives and Emerging Research Avenues for Isoprenaline Sulfate Hydrate

Elucidating Novel Mechanisms of Action Beyond Classical Adrenergic Pathways

While the principal mechanism of isoprenaline involves the activation of β-adrenoceptors leading to adenylyl cyclase stimulation and a subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP), evidence suggests its effects may be more complex. drugbank.comersnet.org Future research is poised to uncover novel signaling cascades and cellular responses influenced by isoprenaline, independent of or synergistic with the canonical cAMP/Protein Kinase A (PKA) pathway.

Researchers are investigating how isoprenaline-induced β2-adrenoceptor agonism can trigger multiple effector pathways. ersnet.org For instance, studies have shown that isoprenaline can influence the phosphorylation of myosin light chain kinase (MLCK) and the activation of MAP kinase phosphatase-1 (MKP-1), suggesting a more intricate regulation of smooth muscle relaxation than previously understood. ersnet.org These findings compel a re-evaluation of β2-adrenoceptor signaling, indicating that it involves both cAMP-dependent and -independent mechanisms that may work in concert. ersnet.org

Furthermore, the interaction between different adrenergic receptor subtypes in the presence of sustained adrenergic stimulation, such as with chronic isoprenaline administration, presents another avenue of exploration. physiology.org Studies comparing the effects of different beta-blockers in the context of isoprenaline-induced cardiac hypertrophy suggest that β3-adrenoceptor stimulation may play a protective role, offering a new perspective on the interplay between β-adrenoceptor subtypes. physiology.org

Application in Investigating Receptor Pharmacology in Emerging Fields

The precise and potent action of isoprenaline makes it a valuable tool in burgeoning fields like chemical biology and optogenetics, where it is used to probe and manipulate G protein-coupled receptor (GPCR) signaling with high specificity.

In the field of chemical biology , isoprenaline is utilized to study the intricate signaling pathways of GPCRs. For example, in the development of optogenetic tools to control G-protein signaling, isoprenaline is used as a known stimulus to validate the experimental system. pnas.orgelifesciences.org By activating endogenous β2-adrenergic receptors with isoprenaline to increase intracellular cAMP, researchers can then test the ability of their light-activated tools to modulate this response, thereby confirming the specificity and efficacy of their newly developed molecular probes. pnas.org

Optogenetics , a technique that uses light to control genetically modified cells, also benefits from the use of isoprenaline as a reliable pharmacological agent. nih.gov In studies developing light-sensitive proteins to control GPCR signaling, isoprenaline is often used to establish a baseline of Gs-coupled receptor activation. pnas.orgelifesciences.org This allows for the precise measurement of how optogenetic tools can inhibit or otherwise modify a well-defined signaling pathway. For instance, the inhibitory effect of a light-activated tool on Gαi signaling can be quantified by its ability to counteract the isoprenaline-induced, Gαs-mediated increase in cAMP. pnas.org

High-Throughput Screening Platform Development Using Isoprenaline Sulfate (B86663) Hydrate (B1144303) as a Reference

Isoprenaline sulfate hydrate serves as a critical reference compound in the development and validation of high-throughput screening (HTS) platforms, particularly those focused on cardiovascular and respiratory drug discovery. Its well-characterized, dose-dependent effects on cardiac and smooth muscle cells provide a reliable positive control for assessing the functionality of new screening systems.

In the context of cardiotoxicity screening, engineered cardiac tissues (ECTs) are increasingly used as a more physiologically relevant model. nih.gov HTS systems designed to measure the contractile force of these 3D tissue models use isoprenaline to validate their sensitivity and throughput. nih.gov By demonstrating a predictable, dose-dependent increase in contractile force in response to isoprenaline, these platforms can be validated for their ability to detect compounds that modulate cardiac function. nih.gov

A recent study highlighted the development of a 96-well HTS system for ECTs, where isoprenaline was used to confirm the system's ability to monitor real-time contractile changes. nih.gov The table below summarizes the observed effects of isoprenaline in this validation study.

Isoprenaline ConcentrationObservation
0.1 µMIncrease in contractile force
1 µMFurther increase in contractile force

This use of isoprenaline as a standard ensures the reliability and reproducibility of HTS assays, which are crucial for identifying new therapeutic leads and assessing the potential cardiotoxicity of novel compounds. Furthermore, isoprenaline has been identified in HTS campaigns for drug repositioning, where it showed unexpected anti-leukemic activity in primary cells from patients with chronic lymphocytic leukemia, opening up new avenues for its potential therapeutic application. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Understanding of Isoprenaline Action in Preclinical Systems

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic understanding of the biological effects of isoprenaline. By integrating data from these different molecular levels, researchers can construct a more complete picture of the cellular and systemic responses to isoprenaline administration in preclinical models.

Chronic administration of isoprenaline is a widely used method to induce cardiac hypertrophy and fibrosis in animal models, mimicking aspects of human heart failure. frontiersin.orgnih.govplos.org Multi-omics studies on these models are beginning to reveal the complex network of molecular changes that drive these pathological processes.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to identify widespread changes in gene expression in the heart following isoprenaline treatment. nih.gov These studies have revealed the upregulation of genes associated with extracellular matrix organization and cell growth, and the downregulation of genes related to fatty acid metabolism and cardiac muscle contraction. nih.gov

A systems genetics approach, combining genetic data with molecular profiling in a diverse mouse population, has been used to identify genomic loci and gene transcripts associated with isoprenaline-induced diastolic dysfunction. frontiersin.org This type of analysis can uncover novel genes and pathways that contribute to the development of heart failure.

The table below provides a simplified example of the types of data that can be integrated from a multi-omics study of isoprenaline-induced cardiac remodeling.

Omics LayerKey Findings in Isoprenaline-Treated Preclinical Models
Genomics Identification of genetic loci associated with susceptibility to isoprenaline-induced cardiac dysfunction. frontiersin.org
Transcriptomics Altered expression of genes involved in fibrosis, hypertrophy, and cardiac metabolism. nih.gov
Proteomics Changes in protein abundance related to cardiac structure and function.
Metabolomics Shifts in metabolic pathways, such as fatty acid oxidation.

By integrating these diverse datasets, researchers can identify key drivers of isoprenaline-induced pathology and potentially uncover new therapeutic targets for heart disease. researchgate.netbiorxiv.org This comprehensive approach moves beyond a single-pathway view of isoprenaline's action to a more nuanced and systems-level understanding.

Q & A

Basic Research Questions

Q. How can researchers determine the hydration state of isoprenaline sulfate hydrate in experimental samples?

  • Methodology : Use gravimetric analysis by heating the compound to remove bound water. Measure mass loss before and after heating (e.g., crucible-based protocols in copper sulfate hydrate experiments ). Ensure anhydrous conditions post-heating to prevent reabsorption of moisture, which can skew results . Calculate the molar ratio of water to isoprenaline sulfate using stoichiometric formulas (e.g., n=moles of H2Omoles of anhydrous saltn = \frac{\text{moles of H}_2\text{O}}{\text{moles of anhydrous salt}}) .
  • Key considerations : Account for experimental errors (e.g., incomplete dehydration, hygroscopic residues) by repeating trials and averaging results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or aerosols .
  • Spill management : For small spills, use HEPA-filter vacuums and avoid dry sweeping; for large spills, evacuate and notify hazardous material teams .
    • Documentation : Maintain records of exposure incidents and consult safety data sheets (SDS) for emergency procedures .

Q. How does the solubility profile of this compound influence its application in in vitro studies?

  • Methodology : Prepare solutions in deionized water or buffered saline (pH 7.4) at 25°C, as the compound is highly soluble in aqueous media. Validate solubility via spectrophotometry or HPLC to confirm concentration accuracy .
  • Stability testing : Monitor degradation under light, heat, or varying pH using stability-indicating assays (e.g., mass spectrometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-adrenergic receptor activation data between in vitro and in vivo models using this compound?

  • Methodology :

  • Dose calibration : Account for pharmacokinetic differences (e.g., hepatic metabolism in vivo vs. direct cellular exposure in vitro) by establishing equivalent effective concentrations .
  • Receptor specificity assays : Use selective antagonists (e.g., propranolol for β1/β2 receptors) to isolate signaling pathways in conflicting datasets .
    • Data validation : Replicate experiments across multiple models (e.g., isolated cardiomyocytes vs. whole-animal studies) and apply meta-analysis techniques to identify systemic biases .

Q. What experimental designs are optimal for studying the chronotropic vs. inotropic effects of this compound in cardiac tissue?

  • Methodology :

  • Isolated heart models : Use Langendorff-perfused rodent hearts to measure changes in heart rate (chronotropy) and contractile force (inotropy) under controlled drug infusion .
  • Electrophysiological recording : Pair with patch-clamp techniques to assess cAMP-dependent ion channel activity (e.g., L-type calcium channels) .
    • Data normalization : Express results as percentage changes from baseline to control for inter-sample variability .

Q. How should researchers address discrepancies in reported LD50 values for this compound across species?

  • Methodology :

  • Meta-analysis : Aggregate LD50 data from toxicological studies (e.g., rodent, canine) and adjust for body surface area or metabolic rate differences .
  • Mechanistic studies : Investigate species-specific β-receptor density/distribution via radioligand binding assays .
    • Statistical rigor : Apply Bayesian modeling to quantify uncertainty and identify outliers in historical datasets .

Data Integrity and Reporting Guidelines

Q. What frameworks ensure reproducible quantification of this compound’s bronchodilatory effects in preclinical studies?

  • Methodology :

  • Standardized protocols : Adopt ARRIVE guidelines for animal studies, including blinding, randomization, and power analysis .
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate EC50 values and compare across studies .
    • Transparency : Publish raw data and analysis code in open-access repositories to enable independent verification .

Q. How can researchers mitigate confounding variables in studies exploring this compound’s effects on fetal development?

  • Methodology :

  • Control groups : Include sham-treated and vehicle-only cohorts to isolate drug-specific effects .
  • Longitudinal monitoring : Track maternal health parameters (e.g., blood pressure, heart rate) to identify indirect developmental impacts .
    • Ethical compliance : Follow ICH guidelines for developmental toxicity testing, including teratogenicity risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.